(2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

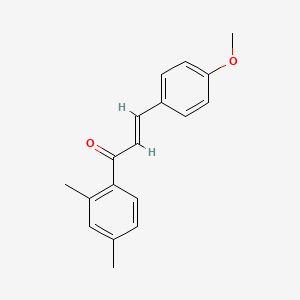

“(2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (2,4-dimethylphenyl) contains electron-donating methyl groups at the 2- and 4-positions, while the B-ring (4-methoxyphenyl) features a methoxy substituent at the para position. Chalcones are widely studied for their roles in medicinal chemistry, materials science, and crystallography due to their conjugated π-system and tunable substituents .

Properties

IUPAC Name |

(E)-1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-12H,1-3H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJOVRRFFBMCAL-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylbenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Dihydrochalcones, alcohols.

Substitution: Halogenated, alkylated, or nitrated chalcones.

Scientific Research Applications

Medicinal Chemistry

Chalcones have been extensively studied for their biological activities. The specific compound (2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits several promising pharmacological properties:

- Anticancer Activity: Research has demonstrated that this chalcone can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function. For instance, a study highlighted its efficacy against breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Properties: The compound has shown significant antibacterial and antifungal activities. A case study indicated its effectiveness against multi-drug resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects: It has been observed that this compound inhibits enzymes such as cyclooxygenase and lipoxygenase involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Materials Science

The unique structural characteristics of chalcones allow them to be utilized in the development of organic electronic materials:

- Organic Light Emitting Diodes (OLEDs): The compound's ability to act as an electron transport layer has been explored in OLED applications. Its high thermal stability and photophysical properties make it suitable for enhancing device performance .

- Dyes and Pigments: The vibrant colors associated with chalcones are exploited in the synthesis of dyes for textile applications. Their stability under light exposure adds to their utility in this sector .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced inflammation. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Quantum Chemical Descriptors

| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (μ) | Source |

|---|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | 4.959 | Not reported | |

| Target Compound | Not reported | Not reported | Not reported | - |

The target compound shares structural similarities with (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (), which has a methyl group (p-tolyl) instead of 2,4-dimethylphenyl on the A-ring. However, the absence of quantum data for the target compound highlights a gap in current research .

Supramolecular and Crystallographic Behavior

Chalcone derivatives exhibit varied crystal packing due to substituent effects. For example:

- Chalcone1 [(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one] forms dense hydrogen-bonding networks via methoxy groups, while Chalcone2 [(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one] shows weaker interactions due to ethoxy’s bulkiness ().

- The target compound’s 2,4-dimethylphenyl group may introduce steric hindrance, reducing intermolecular interactions compared to analogs with hydroxyl or smaller substituents (e.g., (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in ) .

Table 2: Antiviral and Antifungal Activity of Chalcone Derivatives

However, methoxy substitution in non-piperazine chalcones (e.g., compound 2p in ) correlates with reduced potency (IC50 = 70.79 μM) compared to halogenated analogs (e.g., 2j, IC50 = 4.703 μM). This implies that electron-withdrawing groups (e.g., halogens) enhance bioactivity, whereas methoxy groups may diminish it .

Table 3: Melting Points and Yields of Triazole-Chalcone Hybrids ()

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4k (nitrophenyl substituent) | 96.7 | 231.7–236.9 |

| 4l (trifluoromethoxy substituent) | 88.3 | 128.5–129.7 |

| Target Compound | Not reported | Not reported |

Electron-deficient groups (e.g., nitro in 4k) increase melting points due to stronger dipole interactions. The target compound’s methyl and methoxy groups, being electron-donating, may lower its melting point compared to 4k but enhance solubility in non-polar solvents .

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activity. Chalcones are characterized by their α,β-unsaturated carbonyl structure and have been extensively studied for their diverse pharmacological properties. This article delves into the biological activities of this specific chalcone, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

- Molecular Formula : C18H18O2

- Molecular Weight : 266.34 g/mol

- CAS Number : 926537-15-7

Anticancer Properties

Chalcones, including this compound, have shown promising anticancer effects across various studies. The compound exhibits potent antiproliferative activity against multiple cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | >10 | |

| HeLa (Cervical) | 0.43 | |

| A549 (Lung) | 0.038 | |

| HT-29 (Colon) | 0.030 |

The compound's activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of kinase activities and transcription factors involved in cancer progression.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of chalcones. The compound has demonstrated effectiveness against a range of bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which play critical roles in inflammatory processes.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites or allosteric sites of enzymes, modulating their activity.

- Signal Transduction Interference : It affects signaling pathways by influencing transcription factors that regulate gene expression related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Table 3: Comparison with Related Chalcones

| Compound Name | Structure Variations | Anticancer Activity (IC50) |

|---|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Hydroxy group instead of methoxy | Higher potency against MDA-MB-231 |

| (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Lacks methyl group on the second phenyl ring | Moderate activity |

The presence of both methoxy and dimethyl groups in this compound enhances its biological activity compared to other chalcones.

Case Studies

Several studies have investigated the biological effects of this chalcone in vitro and in vivo:

- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines while showing minimal toxicity to normal cells.

- In Vivo Studies : Animal models treated with this chalcone showed reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic conditions for (2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

- Methodology : The Claisen-Schmidt condensation between 2,4-dimethylacetophenone and 4-methoxybenzaldehyde is typically conducted in alkaline ethanol (NaOH/EtOH) under reflux. Key parameters include:

- Molar ratio : 1:1.2 (ketone:aldehyde) for excess aldehyde to drive the reaction.

- Temperature : 60–80°C for 6–8 hours.

- Workup : Acidification to pH ~3–4 followed by recrystallization from ethanol.

Yields can vary (50–75%) depending on steric hindrance from substituents. Infrared (IR) spectroscopy should confirm ketone carbonyl (1680–1700 cm⁻¹) and α,β-unsaturated carbonyl (1600–1650 cm⁻¹) stretches .

Q. Which spectroscopic techniques are critical for structural characterization of this chalcone?

- Essential Techniques :

- 1H NMR : Analyze olefinic proton coupling (J = 12–16 Hz) to confirm the E-configuration. Aromatic protons in 2,4-dimethylphenyl (δ 6.8–7.2 ppm) and 4-methoxyphenyl (δ 6.9–7.4 ppm) groups should show distinct splitting patterns .

- 13C NMR : Identify carbonyl carbon (δ 190–200 ppm) and α,β-unsaturated carbons (δ 120–140 ppm).

- IR : Confirm ketone (C=O) and conjugated double bond (C=C) stretches.

- UV-Vis : Detect π→π* transitions (λmax ~300–350 nm) for the enone system .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed?

- Methods :

- 1H NMR Coupling Constants : E-isomers exhibit trans-vicinal coupling (J = 12–16 Hz) between Hα and Hβ protons.

- XRD Analysis : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, similar chalcones show dihedral angles of 5–10° between aromatic rings .

Advanced Research Questions

Q. How should discrepancies between experimental UV-Vis spectra and DFT-predicted electronic transitions be addressed?

- Resolution Strategy :

- Solvent Effects : Include solvent polarity corrections (e.g., using the polarizable continuum model) in DFT calculations.

- Functional Selection : Test hybrid functionals (e.g., B3LYP, CAM-B3LYP) with 6-311++G(d,p) basis sets to improve accuracy.

- Vibronic Coupling : Account for vibronic transitions in theoretical models. Studies on analogous compounds show <10 nm deviation after corrections .

Q. What strategies improve crystallinity for single-crystal XRD analysis of this chalcone?

- Crystallization Techniques :

- Slow Evaporation : Use mixed solvents (e.g., CHCl₃:MeOH, 3:1) at 4°C.

- Seeding : Introduce microcrystals from prior attempts to induce nucleation.

- Derivatization : Co-crystallize with halogenated solvents (e.g., CCl₄) to enhance lattice stability. Evidence shows that methoxy groups can hinder crystallization due to rotational freedom; annealing at 50°C may improve packing .

Q. How do substituent electronic effects influence the antimicrobial activity of this compound?

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups (EDGs) : The 4-methoxy group enhances lipophilicity and membrane penetration, while 2,4-dimethyl groups may reduce steric hindrance for target binding.

- Bioactivity Testing : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Comparable chalcones show MICs of 32–128 µg/mL, with activity correlating with HOMO-LUMO gaps (DFT-derived) .

- Table: Key DFT Parameters for Reactivity

Data Contradiction Analysis

Case Study : If experimental λmax (320 nm) deviates from DFT-predicted λmax (340 nm):

- Possible Causes :

Neglect of solvent effects in calculations.

Inadequate functional (e.g., using B3LYP instead of CAM-B3LYP).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.